molecular formula C10H16O4S B044096 Camphorsulfonic acid CAS No. 5872-08-2

Camphorsulfonic acid

Cat. No. B044096
CAS RN: 5872-08-2
M. Wt: 232.3 g/mol
InChI Key: MIOPJNTWMNEORI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Camphorsulfonic acid can be synthesized through various methods, with one common approach involving the diazotization of anilines in the presence of camphorsulfonic acid to produce aromatic diazonium salts. These salts are pivotal in the synthesis of aromatic compounds, including azides, halides, triazenes, azo dyes, stilbenes, and biaryls. The synthesis process highlights the utility of camphorsulfonic acid in generating compounds with significant chemical versatility and stability, particularly in the formation of diazonium sulfonates like camphorsulfonates, which are known for their explosion safety and solubility in both water and polar organic solvents (Kassanova et al., 2022).

Molecular Structure Analysis

The molecular dynamics of camphor, from which camphorsulfonic acid is derived, have been extensively studied. The structure of camphorsulfonic acid reflects the intricate relationship between rotation and translation motions within molecules, providing insights into its stability and reactivity. This understanding is crucial for manipulating camphorsulfonic acid in synthesis and application contexts, ensuring its effective use in chemical reactions (Evans, 1983).

Chemical Reactions and Properties

Camphorsulfonic acid's chemical reactivity is showcased in its application in solvent-free synthesis processes, such as the Biginelli reaction, where it acts as a catalyst. This emphasizes its role in promoting environmentally friendly synthesis methods that avoid the use of hazardous solvents, showcasing its versatility and efficiency in catalyzing the synthesis of complex organic molecules with high yields and under mild conditions. The compound's stability, solubility, and non-corrosive nature further contribute to its desirability as a catalyst in organic synthesis (Review on CADD Technique in Drug Discovery, 2022).

Scientific Research Applications

  • Organic Synthesis : Camphorsulfonic acid, along with sulfonated amino acids, catalyzes diastereo- and regioselective Mannich reactions in aqueous media. This discovery opens new avenues in organic synthesis (Wu, Cai, Hu, & Lin, 2004).

  • Supramolecular Chemistry : It promotes the self-assembling of diacid meso-tetrakis(4-sulfonatophenyl)porphyrin into J-aggregates, which could lead to novel porphyrin-based materials (Zagami, Romeo, Castriciano, & Scolaro, 2021).

  • Chemical Reactions : In lithium perchlorate-diethyl ether, camphorsulfonic acid promotes intramolecular Diels-Alder reactions in conformationally restricted substrates, a significant step in chemical synthesis (Grieco et al., 1994).

  • Pharmaceutical Potential : The structural, spectral, and reactivity properties of (1S)-(+)-10-Camphorsulfonic acid suggest its potential as an anti-inflammatory drug (Sangeetha et al., 2020).

  • Chiral Chemistry : Camphorsulfonic acid is used to synthesize novel chiral camphorsulfonamide ligands, valuable intermediates for various applications (Luo Yi-ming, 2013).

  • Material Science : Increasing its content in polyaniline can tune the polymer's work function, enhancing electrical conductivity and crystallinity (Abdulrazzaq et al., 2015).

  • Instrument Calibration : It's used for two-point calibration of circular dichrometers, offering a standard method for instrument accuracy (Chen & Yang, 1977).

  • Electrochemistry : Camphorsulfonic acid extends the electroactivity of polyaniline in neutral and alkaline media, an advancement for electrochemical applications (Lukachova et al., 2003).

  • Pharmaceutical Analysis : It's used in determining potential genotoxic impurities in pharmaceutical ingredients using GC-FID and GC-MS methods (Lee, Yoo, & Jeong, 2022).

Safety And Hazards

Camphorsulfonic acid can cause severe skin burns and eye damage . It is recommended not to ingest, breathe dust, or get it in eyes, on skin, or on clothing .

Future Directions

Camphorsulfonic acid has been used in the development of proton exchange membrane fuel cell (PEMFC) systems . It has also been used in the synthesis of perovskite solar cells .

properties

IUPAC Name

(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOPJNTWMNEORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60863113
Record name DL-10-Camphorsulfonic acid
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Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Pellets or Large Crystals, Solid; Deliquescent in moist air; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS]
Record name Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-
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Vapor Pressure

0.00000007 [mmHg]
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Product Name

Camphorsulfonic acid

CAS RN

5872-08-2, 3144-16-9
Record name (±)-Camphorsulfonic acid
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Record name Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-
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Record name DL-10-Camphorsulfonic acid
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Record name 2-oxobornane-10-sulphonic acid
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Synthesis routes and methods I

Procedure details

Thirty (30) g of the compound of Formula II and 0.386 g (2 mole %) of (1S)-(+)-10-camphorsulfonic acid (CSA) was charged in a 500 mL 3 necked round bottom flask equipped with a thermometer, N2 inlet and addition funnel. 111 mL of dry THF was charged to dissolve the 30 g of the compound Formula II, and the (1S)-(+)-10-camphorsulfonic acid at about 20 to 25° C. 2.2 mL of pre formed (R)-MCBS catalyst in toluene (3 mole %) was charged. 39.9 mL of 1M borane THF complex in THF solution was slowly charged over 1.5 hours at a temperature range between about 23 and 28° C. The batch was sampled for HPLC to monitor the progress of the reaction. After the reaction was judged complete, using the same subsequent procedure as described in Example 1 (i.e. quenching with MeOH, vacuum concentration of the batch, etc., but in appropriate ratios of reagents for this example), the compound of Formula I was obtained. Results varied, but in general, ˜99% yield and ˜94% de were obtained.
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Formula II
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Yield
99%

Synthesis routes and methods II

Procedure details

Compound 2 is first treated as described above in Method B, Step 1, to obtain an intermediate phenol dihydropyridine which is then treated with about 0.1-0.3 meq (preferably 0.1 meq) of an acid (toluenesulfonic acid, camphorsulfonic acid, trifluoroacetic acid, methanesulfonic acid, sulfuric acid; preferably, camphorsulfonic acid) in a solvent such as CH2Cl2, CHCl3, dichloroethane, THF, DME, or mixtures thereof (preferably methylene chloride) at about 25° to 50° C. for about 2-24 hours to obtain compound 1a.
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Synthesis routes and methods III

Procedure details

20 mg cyanogen bromide (CNBr) dissolved in 200 μl deionized water were added to 1 ml of 30 mg/ml chondroitin 4-sulfate (CSA). The pH was adjusted to pH 11 by addition of 5 M NaOH. Activated CSA is applied to a PD-10 column and eluded with 200 mM sodium borate buffer, pH 8.0. CSA fractions were directly dropped into 400 μl of 10 mg/ml fluoresceinamine in 200 mM sodium borate buffer, pH 8.0. The mixture was kept overnight at 4° C. for the coupling reaction. Subsequently, the mixture was concentrated to 1 ml using a SpeedVac concentrator and purified on a PD-10 column and eluded by 50 mM sodium acetate buffer, pH 5.5. Fluoresceinamine-labeled CSA (FL-CSA) fractions were collected and their concentration was determined using the Blyscan glycosaminoglycan assay kit (Biocolor Ltd., Newtown Abbey, Northern Ireland).
Quantity
20 mg
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chondroitin 4-sulfate
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CSA
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CSA
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Synthesis routes and methods IV

Procedure details

A mixture of cis-4-(4-bromophenoxy)tetrahydrofuran-3-amine (191 g, 0.74 mol) and (1S)-(+)-10-camphorsulfonic acid (154.2 g, 0.66 mol) was dissolved in 2-propanol (2.4 L) and water (100 mL) at reflux. The clear solution was allowed to cool to room temperature over 18 hours, and the resulting crystals were isolated, washed and dried to afford the (+)-camphorsulfonic acid salt of (3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-amine (139.2 g, 0.284 mol) with an e.e. (enantiomeric excess) of 85%. Recrystallization from 2-propanol (1.2 L) and water (70 mL) afforded the (+)-camphorsulfonic acid salt of (3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-amine, with an e.e. of 99%. Yield: 113.2 g, 0.23 mol, 31%. 1H NMR (300 MHz, DMSO-d6) δ 0.74 (s, 3H), 1.05 (s, 3H), 1.23 (d, half of AB quartet J=10 Hz, 1H), 1.29 (d, half of AB quartet, J=10 Hz, 1H), 1.76-1.94 (m, 2H), 2.19-2.28 (m, estimated 2H), 2.35 (d, J=14.7 Hz, 1H), 2.66-2.73 (m, estimated 1H), 2.85 (d, J=14.7 Hz, 1H), 3.78-3.84 (m, 2H), 3.96-4.10 (m, 3H), 5.04 (m, 1H), 6.99 (d, J=8.8 Hz, 2H), 7.52 (d, J=9.0 Hz, 2H), 8.23 (br s, 3H). Additional (3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-amine (+)-camphorsulfonic acid salt (13.6 g, 27.7 mmol) from another experiment was added and the combined batch (126.8 g, 0.258 mol) was washed with 2N aqueous sodium hydroxide solution and extracted three times with methylene chloride. The organic layers were combined and concentrated in vacuo, affording (3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-amine as a white solid with an e.e. of 99%. Yield: 65.6 g, 0.254 mmol, 98% for neutralization.
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191 g
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154.2 g
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100 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Camphorsulfonic acid
Reactant of Route 2
Camphorsulfonic acid
Reactant of Route 3
Camphorsulfonic acid
Reactant of Route 4
Camphorsulfonic acid
Reactant of Route 5
Camphorsulfonic acid
Reactant of Route 6
Camphorsulfonic acid

Citations

For This Compound
22,500
Citations
M Fehr, Á Appl, DJ Esdaile, S Naumann… - … /Genetic Toxicology and …, 2020 - Elsevier
The safety of D-10-camphorsulfonic acid (CSA) was evaluated by genotoxicity testing and in a subchronic 90-day study in rats. Ames test and in vitro micronucleus test results, either in …
Number of citations: 7 www.sciencedirect.com
GC Chen, JT Yang - Analytical letters, 1977 - Taylor & Francis
The circular dichroism (CD) of d-10-camphorsulfonic acid (CSA) in terms of ∊ L - ∊ R is 2.36 and -4.72 cm 2 mmol −1 at 290.5 and 192.5 nm, respectively. The corresponding molar …
Number of citations: 507 www.tandfonline.com
G Kaur, K Bala, S Devi, B Banerjee - Current Green Chemistry, 2018 - ingentaconnect.com
… The present review summarizes the camphorsulfonic acid-catalyzed synthesis of bioactive … deals with the catalytic applicability of camphorsulfonic acid as an efficient, commercially …
Number of citations: 33 www.ingentaconnect.com
H Yan, T Ohta, N Toshima - Macromolecular Materials and …, 2001 - Wiley Online Library
The stretched polyaniline films doped by (±)‐10‐camphorsulfonic acid exhibited significant anisotropy of the electrical and thermoelectric properties. The thermoelectric figure‐of‐merit (…
Number of citations: 154 onlinelibrary.wiley.com
BK Gorityala, S Cai, J Ma, XW Liu - Bioorganic & medicinal chemistry letters, 2009 - Elsevier
… , (S)-camphorsulfonic acid has not been used in this area. Camphorsulfonic acid has got … In the present study, we describe the successful implementation of (S)-camphorsulfonic acid …
Number of citations: 42 www.sciencedirect.com
L Zhang, M Wan - Nanotechnology, 2002 - iopscience.iop.org
Conducting nanotubes of polyaniline (PANI) about 80–180 nm in diameter were synthesized by a chemical template-free method in the presence of D-10-camphorsulfonic acid (D-CSA) …
Number of citations: 224 iopscience.iop.org
J Yan, H Yan, H Wang, Q Li, H Zhang, C Jiang… - AIChE …, 2022 - Wiley Online Library
In this study, bipolar membrane electrodialysis (BMED) was implemented for cleaner production of L‐10‐camphorsulfonic acid (L‐CSA) to lower the environmental impact. Under the …
Number of citations: 12 aiche.onlinelibrary.wiley.com
L Zhang, S Dong - Journal of Electroanalytical Chemistry, 2004 - Elsevier
… Polyaniline–camphorsulfonic acid (PAN–CSA) composite film on platinum electrode surface … polymerization of aniline in the presence of camphorsulfonic acid (CSA). It was found that …
Number of citations: 125 www.sciencedirect.com
W Łużny, E Bańka - Macromolecules, 2000 - ACS Publications
Polyaniline (PANI) protonated with camphorsulfonic acid (CSA) is one of the most promising conductive polymers due to its relatively high crystallinity, high electrical conductivity, and …
Number of citations: 176 pubs.acs.org
MR Majidi, LAP Kane-Maguire, GG Wallace - Polymer, 1995 - Elsevier
… polyaniline salts can be readily generated in solution via the enantioselective acid doping of the neutral emeraldine base form of aniline with either (+)- or (−)-camphorsulfonic acid in a …
Number of citations: 151 www.sciencedirect.com

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